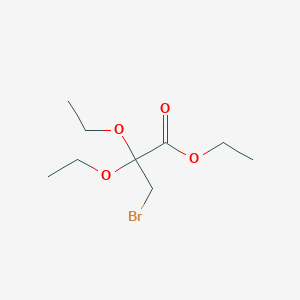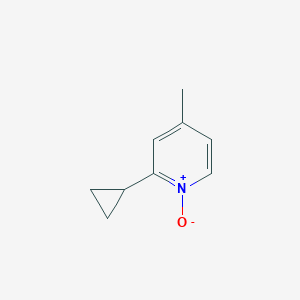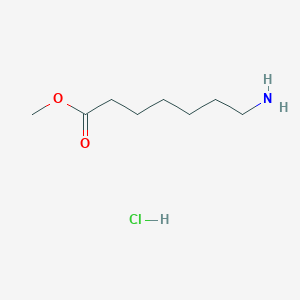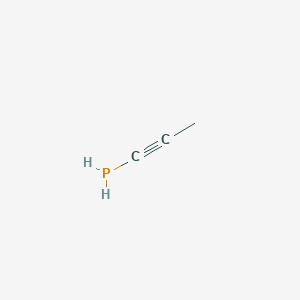
Phosphine, 1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1-propynyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is commonly used as a reducing agent and as a catalyst in various chemical reactions. In
Wirkmechanismus
The mechanism of action of phosphine, 1-propynyl- is not well understood. However, it is believed to act as a reducing agent, donating electrons to other molecules in chemical reactions. It may also act as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reaction to occur.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of phosphine, 1-propynyl-. However, it has been shown to be toxic to cells in vitro, with higher concentrations causing cell death. It is believed that the toxicity of phosphine, 1-propynyl- is due to its ability to disrupt cellular metabolism and cause oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphine, 1-propynyl- has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent and catalyst in various chemical reactions. It is also relatively easy to synthesize using simple methods. However, the toxicity of phosphine, 1-propynyl- can be a limitation in some experiments, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on phosphine, 1-propynyl-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for phosphine, 1-propynyl- in materials science and catalysis. Additionally, further research is needed to understand the mechanism of action and toxicity of phosphine, 1-propynyl- to develop safer and more effective applications in scientific research.
Conclusion
In conclusion, phosphine, 1-propynyl- is a highly reactive compound that has potential applications in scientific research as a reducing agent and catalyst. It can be synthesized using simple methods and has been used in the synthesis of various organic compounds and metal complexes. While there is limited research on its biochemical and physiological effects, it has been shown to be toxic to cells in vitro. Future research should focus on the development of new synthesis methods and applications, as well as understanding the mechanism of action and toxicity of phosphine, 1-propynyl-.
Synthesemethoden
Phosphine, 1-propynyl- can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phosphorus trichloride and sodium borohydride. Another method involves the reaction of propargyl bromide with triphenylphosphine and sodium hydride. These methods have been shown to produce high yields of phosphine, 1-propynyl- with good purity.
Wissenschaftliche Forschungsanwendungen
Phosphine, 1-propynyl- has been extensively studied for its potential applications in scientific research. It has been shown to be an effective reducing agent and catalyst in various chemical reactions. It has also been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Additionally, phosphine, 1-propynyl- has been used in the synthesis of metal complexes for use in catalysis and materials science.
Eigenschaften
CAS-Nummer |
133672-84-1 |
|---|---|
Produktname |
Phosphine, 1-propynyl- |
Molekularformel |
C3H5P |
Molekulargewicht |
72.05 g/mol |
IUPAC-Name |
prop-1-ynylphosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h4H2,1H3 |
InChI-Schlüssel |
LTSBDKOJZYPQGD-UHFFFAOYSA-N |
SMILES |
CC#CP |
Kanonische SMILES |
CC#CP |
Andere CAS-Nummern |
133672-84-1 |
Synonyme |
Phosphine, 1-propynyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



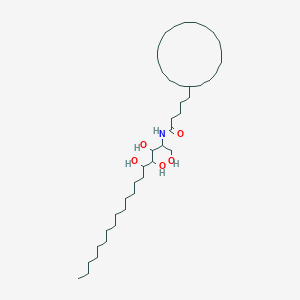
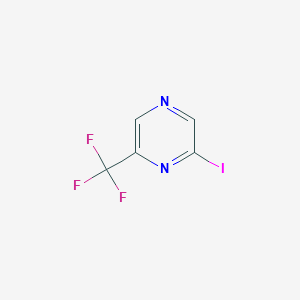
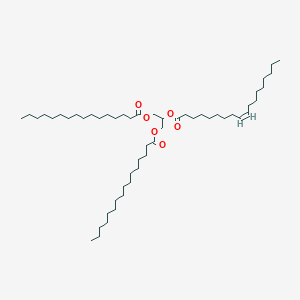

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
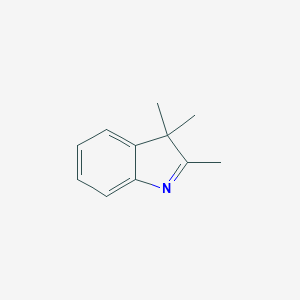


![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)

